![molecular formula C11H21NO4 B1370169 Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- CAS No. 124073-08-1](/img/no-structure.png)

Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

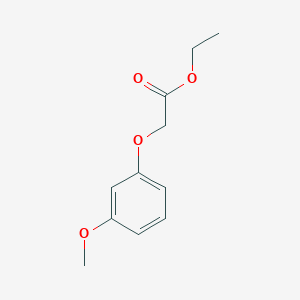

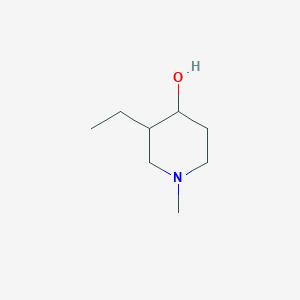

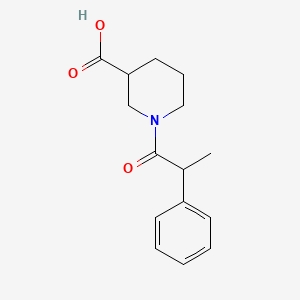

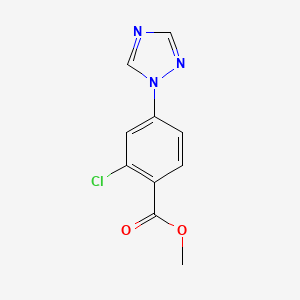

Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- (CAS No. 124073-08-1) is a chemical compound with the following structural formula: !Molecular Structure . It belongs to the class of carboxylic acids and contains a carbamate functional group. The compound’s systematic name is (4S)-5-[[1-(methyl(4-methylphenyl)sulfonyl)amino]ethenyl]oxy]-5-thioxo-pentanoic acid, 1,1-dimethylethyl ester .

Scientific Research Applications

Amino Acid Synthesis and Resolution :

- Pentanoic acid derivatives have been used in the synthesis and resolution of amino acids, specifically in the preparation of L-2-Amino-5-arylpentanoic Acids, which are constituent amino acids in AM-toxins. The process involves saponification, decarboxylation, and resolution by acylase (Shimohigashi, Lee, & Izumiya, 1976).

Bioreductive Activation in Cancer Research :

- S-2-amino-5-(2-nitroimidazol-1-yl)pentanoic acid, a derivative of pentanoic acid, has shown potential as a bioreductively activated prodrug targeting nitric oxide synthase (NOS) in hypoxic solid tumors (Ulhaq, Naylor, Chinje, Threadgill, & Stratford, 1997).

Inhibitors of Nitric Oxide Synthase (NOS) :

- Studies have used pentanoic acid derivatives as lead compounds to design more potent inhibitors of nitric oxide synthases, important for various biological processes (Ulhaq, Chinje, Naylor, Jaffar, Stratford, & Threadgill, 1998).

Biosynthesis in Plants :

- Research on the biosynthesis of 3-methoxycarbonylpropylglucosinolate in Erysimum species indicated the incorporation of pentanoic acid derivatives, suggesting its role in natural biosynthetic pathways (Chisholm, 1973).

Pharmacokinetic and Toxicological Studies :

- In silico studies have been conducted on N-methylanthranilates and their analogs, including pentanoic acid derivatives, for understanding their pharmacokinetics and toxicological properties (Hage-Melim, Poiani, de Paula da Silva, & Boylan, 2019).

Synthesis of Antifolates :

- Methotrexate (MTX) analogues, derived from pentanoic acid, have been synthesized and evaluated as antifolates, highlighting their potential in the development of new therapeutic agents (Piper, McCaleb, Montgomery, Schmid, & Sirotnak, 1985).

Chemical Compounds in Trogoderma granarium :

- GC-MS analysis identified pentanoic acid derivatives in Trogoderma granarium, providing insights into the secondary metabolites produced by this species (Ubaid, Hadi, & Hameed, 2017).

Bioactive Chemicals in Athyrium yokoscense :

- Isolation of pentanoic acid derivatives from Athyrium yokoscense roots contributed to understanding the plant's biosynthetic pathways (Hiraga, Kurokawa, Maeda, Guo, & Suga, 1998).

Molecular Dynamics Simulations :

- Born-Oppenheimer molecular dynamics simulations were used to explore the adsorption of pentanoic acid on α-Al2O3 surfaces, providing insights into surface chemistry (Martinotto, Zorzi, & Perottoni, 2017).

Metal Mediated Oxidation Studies :

- Pentanoic acid has been evaluated in studies of metal-mediated oxidation of valeraldehyde, which is significant for understanding chemical reactions in industrial processes (Ghosh, Sar, Malik, & Saha, 2015).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- involves the reaction of 5-aminopentanoic acid with 1,1-dimethylethyl chloroformate and subsequent deprotection of the resulting intermediate with sodium hydroxide.", "Starting Materials": [ "5-aminopentanoic acid", "1,1-dimethylethyl chloroformate", "sodium hydroxide", "water", "organic solvents" ], "Reaction": [ "Step 1: Dissolve 5-aminopentanoic acid in an organic solvent and add 1,1-dimethylethyl chloroformate dropwise with stirring.", "Step 2: Allow the reaction mixture to stir overnight at room temperature.", "Step 3: Quench the reaction by adding water and extract the product into an organic solvent.", "Step 4: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the intermediate product.", "Step 6: Dissolve the intermediate product in water and add sodium hydroxide to deprotect the carbamate group.", "Step 7: Acidify the solution with hydrochloric acid and extract the product into an organic solvent.", "Step 8: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 9: Concentrate the organic layer under reduced pressure to obtain the final product, Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]-." ] } | |

CAS RN |

124073-08-1 |

Product Name |

Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- |

Molecular Formula |

C11H21NO4 |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanoic acid |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)8-12-7-5-4-6-9(13)14/h12H,4-8H2,1-3H3,(H,13,14) |

InChI Key |

ASAGFKSDTZKBRT-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)CNCCCCC(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)CNCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.